molecular formula C19H23N3O3S B5406857 N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide

N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide

Número de catálogo: B5406857
Peso molecular: 373.5 g/mol
Clave InChI: XOGJKQNMDHYCDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide, commonly known as Sunitinib, is a small molecule drug that is used for the treatment of various types of cancers. Sunitinib was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used for the treatment of other types of cancers, including pancreatic neuroendocrine tumors, thyroid cancer, and advanced breast cancer.

Mecanismo De Acción

Sunitinib works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. This leads to the inhibition of angiogenesis, tumor growth, and metastasis.
Biochemical and Physiological Effects:
Sunitinib has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Sunitinib has also been shown to have anti-inflammatory properties and can modulate the immune system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sunitinib has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes, making it an ideal drug for in vitro studies. Sunitinib is also a potent inhibitor of multiple receptor tyrosine kinases, making it an ideal drug for studying the role of these kinases in cancer progression. However, Sunitinib has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Sunitinib can also have variable effects on different cell lines, making it difficult to generalize experimental results.

Direcciones Futuras

There are several future directions for the study of Sunitinib. One area of research is the development of new Sunitinib analogs that have improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response to Sunitinib treatment. This can help to identify patients who are most likely to benefit from Sunitinib treatment. Finally, there is a need for more clinical studies to determine the optimal dosing and duration of Sunitinib treatment for various types of cancers.

Métodos De Síntesis

Sunitinib is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethylpiperidine to form 4-chloro-3-nitrobenzoyl-2-ethylpiperidine. The second step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The third step involves the reaction of the amino group with 4-(methylsulfonyl)phenylboronic acid to form N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}acetamide. The final step involves the reaction of N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}acetamide with nicotinoyl chloride to form Sunitinib.

Aplicaciones Científicas De Investigación

Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Sunitinib works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. This leads to the inhibition of angiogenesis, tumor growth, and metastasis.

Propiedades

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-17-7-3-4-13-22(17)26(24,25)18-10-8-16(9-11-18)21-19(23)15-6-5-12-20-14-15/h5-6,8-12,14,17H,2-4,7,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGJKQNMDHYCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.